molecular formula C16H18FN7O2S B2766579 1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2200625-46-1

1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No. B2766579
M. Wt: 391.43
InChI Key: YEWYMXWIQLHZKP-UHFFFAOYSA-N
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Description

1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a useful research compound. Its molecular formula is C16H18FN7O2S and its molecular weight is 391.43. The purity is usually 95%.
The exact mass of the compound 1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Research Applications

Research has highlighted the potential of related compounds in treating cancer. For instance, compounds inhibiting Aurora A kinase, which may include similar structural features, have been investigated for their utility in cancer therapy (ロバート ヘンリー,ジェームズ, 2006). Another study focused on the synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives, demonstrating significant cytotoxicity against various tumor cell lines (H. Naito et al., 2005). Additionally, imidazo[1,2-a]pyridine derivatives acting as PI3 kinase p110alpha inhibitors have been identified, showing promise in inhibiting tumor growth (M. Hayakawa et al., 2007).

Synthesis of Novel Heterocyclic Compounds

Research into the synthesis of novel heterocyclic compounds, including those containing 1,3-thiazole, pyrazole, and pyridine derivatives, has been conducted to explore their potential applications. For example, studies have reported on the synthesis, molecular conformations, and hydrogen bonding of tetrahydro-1H-pyrazolo[4,3-c]pyridines (B. K. Sagar et al., 2017). Another investigation focused on the facile synthesis and antimicrobial activity of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety (Y. Ammar et al., 2004).

Antimicrobial Research Applications

The development of new heterocycles based on the structure of 1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been explored for antimicrobial applications. Studies have demonstrated the synthesis and antimicrobial activity of new compounds, indicating their potential in fighting bacterial infections (T. El‐Emary et al., 2002). Further research has discovered antimycobacterial spiro-piperidin-4-ones, showcasing an atom economic and stereoselective synthesis approach (R. Kumar et al., 2008).

properties

IUPAC Name

1-[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]sulfonyl-3-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN7O2S/c1-23-8-6-15(20-23)11-3-2-7-24(10-11)27(25,26)12-4-5-14(17)13(9-12)16-18-21-22-19-16/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWYMXWIQLHZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

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